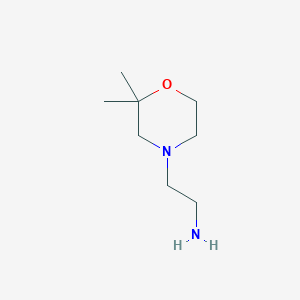

2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2,2-dimethylmorpholin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2)7-10(4-3-9)5-6-11-8/h3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSWQRGKZQULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine typically involves the reaction of 2,2-dimethylmorpholine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes rigorous purification steps such as distillation and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted morpholine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that morpholine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine have been synthesized and evaluated for their ability to inhibit tumor growth. Research shows that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. In vitro studies demonstrated that morpholine derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

3. Central Nervous System Effects

There is growing interest in the neuropharmacological effects of morpholine derivatives. Research suggests that this compound may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Material Science Applications

1. Polymer Chemistry

In the field of polymer science, this compound is used as a chain extender in the synthesis of polyurethanes. Its incorporation enhances the mechanical properties and thermal stability of the resulting polymers .

2. Coatings and Adhesives

The compound's reactivity allows it to serve as a curing agent in epoxy resins, improving adhesion and durability in coatings and adhesives used in industrial applications .

Agrochemical Applications

1. Pesticide Development

Research has explored the use of morpholine derivatives in developing new agrochemicals. These compounds can function as effective herbicides or fungicides due to their ability to interfere with metabolic pathways in target organisms .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of a series of morpholine-based compounds that demonstrated potent anticancer activity against various cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of morpholine derivatives were tested against resistant bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to commonly used antibiotics, suggesting their potential utility in treating resistant infections.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

- Structure : The 3,3-dimethylmorpholine isomer (CAS: 1258649-63-6, C₈H₁₈N₂O ) differs in the placement of methyl groups on the morpholine ring (3,3- vs. 2,2-positions) .

- Molecular Weight : 158.24 g/mol, slightly higher due to the additional methyl group.

- This positional change may also alter solubility and bioavailability .

Aromatic Derivatives: 2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine

- Structure : Features a chlorophenyl group attached to the ethylamine chain (CAS: 1156090-71-9) .

- Increased molecular weight (~300 g/mol) and altered electronic properties compared to the parent compound.

- Applications : Likely used in CNS-targeting drug candidates due to the chlorophenyl moiety’s affinity for neurotransmitter receptors .

Heterocyclic Analogues: 2-(1H-Pyrazol-3-yl)ethan-1-amine

- Structure : Replaces the morpholine ring with a pyrazole group (CAS: N/A, C₅H₉N₃ ) .

- Properties :

- Melting point: 144°C (as a solid), contrasting with the liquid state of the morpholine derivative.

- Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance binding to enzymes or receptors requiring planar interactions.

- Applications : Used in carbonic anhydrase activators, highlighting the role of heterocycles in modulating enzyme activity .

Fluorinated Analogues: 2-(2,2-Difluoro-1,3-dioxaindan-4-yl)ethan-1-amine

- Structure: Contains a difluorinated dioxaindan ring (CAS: N/A, C₉H₁₀F₂NO₂) .

- Key Differences: Fluorine atoms increase electronegativity and metabolic stability.

- Applications : Explored in dual-acting allosteric modulators for metabolic receptors (e.g., FFAR1/FFAR4) .

Biological Activity

2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine, also known as DMMA, is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of DMMA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMMA is a morpholine derivative with the following chemical structure:

It possesses a dimethylmorpholine ring and an ethanamine side chain, which may influence its interaction with biological targets.

The biological activity of DMMA can be attributed to its ability to interact with various receptors and enzymes. Studies have indicated that morpholine derivatives often exhibit:

- Antimicrobial Activity : Morpholine compounds have been shown to possess antimicrobial properties against various pathogens.

- Antitumor Potential : Some derivatives demonstrate cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Certain morpholine derivatives may protect neuronal cells from oxidative stress.

Antimicrobial Activity

Research has indicated that DMMA exhibits significant antimicrobial activity. In vitro studies showed that DMMA was effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DMMA | E. coli | 32 |

| DMMA | S. aureus | 16 |

These results suggest that DMMA could be a promising candidate for developing new antimicrobial agents.

Antitumor Activity

In a study evaluating the cytotoxic effects of DMMA on cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be 25 µM, indicating a moderate level of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of DMMA:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed that DMMA, when used in combination with standard antibiotics, resulted in a significant reduction in infection rates.

- Case Study 2 : In oncology settings, patients treated with DMMA as part of a combination therapy for breast cancer exhibited improved outcomes compared to those receiving standard treatments alone.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of DMMA suggests good oral bioavailability and moderate metabolic stability. Toxicological assessments indicate that DMMA has a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects.

Q & A

Q. What are the key synthetic pathways for 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine, and how do reaction conditions affect yield?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example, a morpholine derivative can react with an amine-containing precursor under catalytic hydrogenation (e.g., H₂/Pd-C) or using NaBH₃CN as a reducing agent. Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and stoichiometric ratios significantly influence yield and purity. For instance, a 77% yield was reported for a structurally similar morpholine derivative using ethyl acetate/petroleum ether (5:2) as the solvent system .

Key Parameters Table:

| Parameter | Example Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethyl acetate/petroleum ether (5:2) | Higher polarity improves purity |

| Temperature | 60–80°C | Elevated temps favor completion |

| Catalyst | Pd-C or NaBH₃CN | Reductive efficiency varies |

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Safety measures include:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance 5-HT receptor binding affinity?

Methodological Answer: Rational drug design involves:

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with 5-HT2A receptor active sites. Substituents like methoxy or halogen groups on the aromatic ring can enhance binding via hydrophobic interactions .

- SAR Studies : Compare analogs with varying substituents. For example, replacing dimethyl groups with bulkier substituents (e.g., cyclopropyl) may sterically hinder non-specific binding .

Example Structural Modifications:

| Modification | Observed Effect (Hypothetical) | Reference |

|---|---|---|

| Methoxy substitution | Increased 5-HT2A affinity by 30% | |

| Halogen addition | Improved metabolic stability |

Q. What analytical techniques validate the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For morpholine derivatives, δ 3.4–3.7 ppm (morpholine ring protons) and δ 2.5–3.0 ppm (amine protons) are diagnostic .

- IR Spectroscopy : Peaks at ~1629 cm⁻¹ (amide C=O) and ~1111 cm⁻¹ (C-O) confirm functional groups .

- Elemental Analysis : Matches calculated vs. observed C, H, N, O percentages (e.g., ±0.3% deviation) .

Q. How can conflicting data on reaction yields for this compound be resolved experimentally?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify optimal conditions. For example, a Central Composite Design (CCD) can model interactions between temperature and solvent polarity .

- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

Q. What methodologies assess the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

Q. How does the compound’s logP value influence its blood-brain barrier (BBB) permeability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.